molecular formula C8H14ClF3N2O B2678588 2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride CAS No. 2031242-77-8

2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride

Cat. No. B2678588
CAS RN: 2031242-77-8
M. Wt: 246.66
InChI Key: ZWWBDUVELKEPAW-IBTYICNHSA-N
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Description

“2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride” is a chemical compound with the CAS Number: 2307777-40-6 . It has a molecular weight of 246.66 and its IUPAC name is 2,2,2-trifluoro-N-((3R,4R)-4-methylpiperidin-3-yl)acetamide hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13F3N2O.ClH/c1-5-2-3-12-4-6(5)13-7(14)8(9,10)11;/h5-6,12H,2-4H2,1H3,(H,13,14);1H/t5-,6+;/m1./s1 . This code provides a specific textual representation of the molecule’s structure. For a 3D structure, it would be best to use a molecular visualization software with this InChI code.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.66 . It is a powder that is stored at room temperature . For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemistry database or a Material Safety Data Sheet (MSDS).

Scientific Research Applications

Vinylfluoro Group as an Acetonyl Cation Equivalent

The vinylfluoro group is an acetonyl cation equivalent under acidic conditions. This group is used in the stereoselective synthesis of pipecolic acid derivatives and piperidine carboxylic acid, demonstrating its utility in organic synthesis and medicinal chemistry (Purkayastha et al., 2010).

Improved Derivatization Technique for GC-MS Analysis

A one-step derivatization procedure using N-methyl-bis-trifluoroacetamide (MBTFA) has been developed for the quantification of Mutagen X in drinking water. This method shows the use of trifluoroacetamide derivatives in analytical chemistry for environmental monitoring (Kubwabo et al., 2009).

Synthesis and Stereochemistry of Trifluorosilylmethyl Compounds

The synthesis and dynamic stereochemistry of trifluorosilylmethyl acetamides demonstrate their application in the study of chemical structures and bonding mechanisms (Negrebetsky et al., 2008).

Development of N-Difluoromethyl-2-pyridone Derivatives

This research presents a novel synthesis approach for N-difluoromethyl-2-pyridone derivatives, showcasing the role of difluoroacetamide derivatives in medicinal chemistry and drug discovery (Ando et al., 2006).

Applications in PET Imaging

The synthesis and in vivo evaluation of acetamide derivatives for PET imaging demonstrate their potential use in medical imaging and diagnosis (Prabhakaran et al., 2006).

Allylic Alkoxyamines Synthesis

Trifluoroacetamide derivatives are utilized in the synthesis of allylic alkoxyamines, highlighting their importance in synthetic organic chemistry (Pradhan et al., 2006).

Environmental Applications in Bacterial Hydrolysis

A study on bacterial hydrolysis of acetamiprid demonstrates the environmental implications of trifluoroacetamide derivatives in biodegradation and pollution control (Tang et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle, store, and dispose of the compound safely .

properties

IUPAC Name

2,2,2-trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O.ClH/c1-5-2-3-12-4-6(5)13-7(14)8(9,10)11;/h5-6,12H,2-4H2,1H3,(H,13,14);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWBDUVELKEPAW-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1NC(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-2,2,2-trifluoro-n-[(3r,4r)-4-methylpiperidin-3-yl]acetamide hydrochloride

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